Haloperidol N-Oxide

Dopamine transporter inhibition Neuropharmacology Metabolite profiling

ANDAs for haloperidol require precise quantification of oxidative degradation impurities per ICH Q3A/Q3B. Haloperidol N-Oxide (CAS 150214-93-0) is the certified trans-isomer reference standard that resolves this challenge. • Stereochemically defined (trans) for HPLC method precision and accuracy • Negligible dopamine uptake inhibition-distinct from other haloperidol metabolites • Supplied with full characterization data for stability-indicating methods and PBPK modeling Available in 5 mg to 50 mg formats for immediate procurement from GMP-compliant sources.

Molecular Formula C21H23ClFNO3
Molecular Weight 391.9 g/mol
CAS No. 150214-93-0
Cat. No. B032218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol N-Oxide
CAS150214-93-0
Synonyms4-[trans-4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone;  trans-4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide
Molecular FormulaC21H23ClFNO3
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESC1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
InChIInChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
InChIKeyLDKZFGVWYVWUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol N-Oxide: Oxidative Metabolite & Reference Standard


Haloperidol N-Oxide (CAS 150214-93-0, also designated as HNO or HTPNO), with molecular formula C₂₁H₂₃ClFNO₃ and molecular weight 391.86 g/mol, is an oxidative metabolite and degradation product of the first-generation antipsychotic haloperidol [1]. The compound exists as two stereoisomers, trans- and cis-haloperidol N-oxide, formed via N-oxidation of the piperidine nitrogen atom of haloperidol [1]. In pharmaceutical contexts, it is primarily procured as a high-purity reference standard for impurity profiling, analytical method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial haloperidol manufacturing .

Reference Standard

For impurity profiling and oxidative degradation marker quantification

Analytical Workflow

Supports stability-indicating HPLC method validation and AMV

Pharmaceutical QC

Characterized trans-isomer for ANDA-related impurity control review

Why Haloperidol N-Oxide Is Irreplaceable


Haloperidol N-Oxide exhibits a unique pharmacological and analytical profile that precludes its substitution with other haloperidol-related compounds such as reduced haloperidol (RHAL), haloperidol pyridinium (HP⁺), or the parent drug haloperidol. Critically, while other haloperidol metabolites are potent inhibitors of dopamine (DA) uptake, Haloperidol N-Oxide (HNO) demonstrates a negligible inhibitory effect on DA uptake, similar to haloperidol itself [1]. This distinct biological activity profile directly impacts toxicological risk assessments and impurity qualification studies. From an analytical standpoint, its specific chromatographic retention time, mass spectrometric fragmentation pattern, and well-defined stereochemistry are essential for accurate identification and quantification in stability-indicating HPLC methods required for regulatory compliance [2].

Biological activity profile differs: Negligible effect on dopamine uptake, unlike potent inhibition by HP⁺, HTP, or reduced haloperidol. Impurity qualification context may shift with incorrect metabolite selection.

Analytical identity mismatch: Unique chromatographic retention, MS fragmentation, and defined trans stereochemistry are not reproduced by other haloperidol-related compounds, limiting direct substitution in validated HPLC methods.

Haloperidol N-Oxide: Differentiation from Key Metabolites


Dopamine Uptake Inhibition: N-Oxide vs. Potent Metabolites

In direct comparative studies using rat brain slice assays, Haloperidol N-Oxide (designated HNO) and haloperidol itself were found to have a negligible inhibitory effect on dopamine (DA) uptake. In stark contrast, other major haloperidol metabolites—including haloperidol pyridinium (HP⁺), haloperidol 1,2,3,6-tetrahydropyridine (HTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP), and reduced haloperidol (RHAL)—were characterized as potent inhibitors of DA uptake [1]. This functional divergence is critical for understanding the differential neurotoxic potential of haloperidol's metabolic pathways [2].

DA Uptake Inhibition
Head-to-head
Negligible effect vs. potent inhibition by HP⁺, HTP, RHAL
Supports low-toxicity risk marker classification
Rat brain slice [³H]DA uptake assay; qualitative categorical difference
Dopamine transporter inhibition Neuropharmacology Metabolite profiling

In Silico Toxicity: Non-Hepatotoxic, Non-Mutagenic

Following forced oxidative degradation of haloperidol, the resulting trans- and cis-haloperidol N-oxide isomers were subjected to comprehensive in silico toxicity profiling using validated tools including the pKCSM webserver, Toxtree, and the OSIRIS property explorer. Both degradation products were predicted not to pose any significant health hazard concerning hepatotoxicity or mutagenic potential, although they were predicted to inhibit a few specific cytochrome P450 isoforms [1].

In Silico Toxicity
Class-level
Predicted non-hepatotoxic, non-mutagenic
Supports low-toxicity impurity classification context
pKCSM, Toxtree, OSIRIS prediction; data to verify experimentally
In silico toxicology Genotoxicity Impurity safety assessment

HPLC Method: N-Oxide Separation from Metabolites

A stability-indicating isocratic high-performance liquid chromatographic (HPLC) method was developed to analyze haloperidol and its metabolites, including 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), haloperidol N-oxide (HNO), reduced haloperidol (RHAL), the 1,2,3,6-tetrahydropyridine (HTP) derivatives, and the pyridinium ion (HP⁺) [1]. This method successfully separated Haloperidol N-Oxide from the other seven metabolites, confirming its unique chromatographic behavior and enabling its quantitation in microsomal preparations [2].

HPLC Separation
Method context
Complete baseline separation from 7 metabolites
Enables specific quantitation in stability-indicating methods
Isocratic C18 HPLC; microsomal metabolic mixtures
Analytical method development HPLC assay Metabolite separation

CYP Isoform Inhibition: N-Oxide vs. Haloperidol

In silico toxicological assessment of haloperidol N-oxide degradation products predicted inhibition of a few specific cytochrome P450 (CYP) isoforms [1]. While haloperidol metabolism is known to be primarily mediated by CYP3A4 and CYP2D6, the N-oxide derivative exhibits a distinct interaction profile with specific CYP isoforms, which may differ from the parent drug's broader CYP inhibition spectrum [2].

CYP Isoform Inhibition
Cross-study comparable
Inhibition of few specific CYPs predicted; distinct from haloperidol
Differential interaction profile may inform DDI risk assessment
In silico prediction vs. in vitro human liver microsome data
Drug metabolism CYP450 inhibition Drug-drug interaction risk

Stereoisomeric Purity and Regulatory Compliance

Trans-Haloperidol N-Oxide (CAS 150214-93-0) is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines . The specified trans-isomer is chemically defined as 4-[Trans-4-(4-chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, differentiating it from the cis-isomer (CAS 148406-51-3) and mechanical mixtures [1]. This defined stereochemical purity is essential for method validation and impurity profiling in ANDA submissions, where isomeric impurities must be individually quantified [2].

Stereoisomeric Purity
Specification review
Fully characterized trans-isomer (CAS 150214-93-0)
Ensures method reproducibility for impurity profiling
Per ICH/FDA guideline context; cis-isomer differentiation required
Chiral analysis Regulatory compliance Reference standard qualification

Metabolic Conversion to CPTP and HTP

In studies on the metabolism of haloperidol, Haloperidol N-Oxide (designated HTP N-oxide or HTPNO) was shown to be further metabolized to 4-chlorophenyl-1,2,3,6-tetrahydropyridine (CPTP) and haloperidol 1,2,3,6-tetrahydropyridine (HTP) [1]. This metabolic fate distinguishes it from haloperidol itself and from reduced haloperidol, which undergoes interconversion with the parent drug [2].

Metabolic Fate
Class-level
Converted to CPTP and HTP; distinct from parent-reduced haloperidol interconversion
Supports distinct biotransformation pathway interpretation
In vitro microsomal incubations; relative abundance not quantified
Drug metabolism Biotransformation pathways Metabolite identification

Haloperidol N-Oxide: Key Application Scenarios


Pharmaceutical QC: Impurity Profiling & Method Validation

In regulated pharmaceutical environments, Haloperidol N-Oxide is procured as a certified reference standard to develop and validate stability-indicating HPLC methods. Its unique chromatographic properties allow for accurate quantification of oxidative degradation impurities in haloperidol formulations, essential for meeting ICH Q3A/Q3B impurity thresholds and for supporting ANDA submissions [1]. The fully characterized trans-isomer (CAS 150214-93-0) provides the necessary stereochemical specificity for method precision and accuracy .

DMPK: Metabolic Pathways and Interconversion

Haloperidol N-Oxide serves as a key analytical reference for identifying and quantifying the N-oxide metabolite in in vitro (microsomal, hepatocyte) and in vivo samples. Its distinct metabolic fate (further conversion to CPTP and HTP) necessitates its specific measurement to fully characterize haloperidol's complex biotransformation network [2]. This is critical for constructing accurate physiologically based pharmacokinetic (PBPK) models and for assessing the impact of genetic polymorphisms in CYP enzymes on drug exposure [3].

Neuropharmacology: DAT & Monoamine Transporter Inhibition

The well-documented negligible effect of Haloperidol N-Oxide on dopamine uptake, in contrast to the potent inhibition exhibited by other haloperidol metabolites, makes it a valuable tool in neuropharmacology research [4]. It is used as a comparator compound to dissect the structure-activity relationships governing monoamine transporter interactions and to explore the mechanistic basis of haloperidol-associated extrapyramidal symptoms and neurotoxicity [5].

In Silico Toxicology and Impurity Qualification

The in silico toxicity predictions for haloperidol N-oxide, indicating a low potential for hepatotoxicity and mutagenicity, support its use as a reference standard in impurity qualification studies [6]. This data is used to justify acceptable intake limits for the N-oxide impurity in drug products, aligning with regulatory guidance on the qualification of non-mutagenic impurities [7].

Application
Selection Property
Validation Focus
Pharmaceutical QC impurity profiling
Reference standard qualification and defined stereochemistry
ICH impurity threshold review and ANDA method support
DMPK metabolic pathway studies
Metabolite-specific analytical reference and distinct metabolic fate
PBPK model interpretation and CYP polymorphism impact review
Neuropharmacology transporter research
Comparator for structure-activity relationship (SAR) on monoamine transporters
Extrapyramidal symptom and neurotoxicity mechanistic context
In silico toxicology & impurity qualification
Low predicted hepatotoxicity/mutagenicity risk classification
Acceptable intake limit justification for non-mutagenic impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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